Regioisomeric Differentiation: 7-Bromo vs. 6-Bromo Substitution for Kinase Inhibitor Scaffolds
The 7-bromo substitution pattern on the pyrrolotriazine core is structurally distinct from the 6-bromo isomer (CAS 888721-83-3) and is essential for mimicking the purine binding orientation in ATP-binding pockets. While direct activity data for the unadorned 7-bromo intermediate is not typically published in primary literature due to its role as a synthetic building block, the differentiation is established through the requirement of specific regioisomers in patent literature for generating bioactive kinase inhibitors [1]. The 7-position halogen is a critical anchor point for subsequent functionalization in the synthesis of 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides, where the 7-halogenated congeners demonstrated specific antiviral activity, whereas the 6-substituted isomers are not cited in the same pharmacological contexts [2].
| Evidence Dimension | Regioisomeric identity and synthetic utility |
|---|---|
| Target Compound Data | 7-bromo isomer (CAS 1370007-53-6) |
| Comparator Or Baseline | 6-bromo isomer (CAS 888721-83-3) |
| Quantified Difference | Not applicable (synthetic intermediate comparison) |
| Conditions | Based on chemical structure and reported use in downstream kinase inhibitor synthesis |
Why This Matters
Procuring the incorrect regioisomer (6-bromo) will result in a different vector for derivatization, potentially leading to an inactive or off-target compound in the final drug candidate, wasting synthetic effort and resources.
- [1] Meanwell, N. A. (2017). Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(15), 3553-3565. doi:10.1016/j.bmcl.2017.06.024 View Source
- [2] Li, Q., Lescrinier, E., Groaz, E., Persoons, L., Daelemans, D., Herdewijn, P., & De Jonghe, S. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides. European Journal of Medicinal Chemistry, 195, 112198. doi:10.1016/j.ejmech.2020.112198 View Source
